molecular formula C12H10ClNO2 B2666630 Ethyl 8-chloroisoquinoline-3-carboxylate CAS No. 1823552-79-9

Ethyl 8-chloroisoquinoline-3-carboxylate

Cat. No.: B2666630
CAS No.: 1823552-79-9
M. Wt: 235.67
InChI Key: RLFMBGMWJJLKPX-UHFFFAOYSA-N
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Description

Ethyl 8-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 . It is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of quinoline-3-carboxylates, including ethyl 8-chloroisoquinoline-3-carboxylate, have been synthesized for their potential antibacterial properties. For instance, studies on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted quinoline-3-carboxylic acids reveal significant activities against both Gram-positive and Gram-negative bacteria, indicating the importance of structural modifications in enhancing antibacterial efficacy (Koga et al., 1980). Similarly, the synthesis of ethyl-2-chloroquinoline-3-carboxylates and their evaluation for in vitro antibacterial activity have demonstrated moderate activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Catalysis and Synthesis

This compound has been utilized in catalytic processes and the synthesis of complex molecules. A method employing auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives showcases the versatility of this compound in organic synthesis (Shabashov & Daugulis, 2010). Additionally, the synthesis of Ethyl 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminium metal under microwave-assistance highlights the compound's utility in enhancing reaction efficiencies (Song Bao-an, 2012).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound serves as a key intermediate in the synthesis of complex heterocyclic structures. For example, the synthesis of novel perianellated tetracyclic heteroaromatics from Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate demonstrates its role in constructing diverse heterocyclic frameworks with potential biological activities (Mekheimer et al., 2005).

Properties

IUPAC Name

ethyl 8-chloroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFMBGMWJJLKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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